molecular formula C10H11NO B14847122 3-Methyl-5,6,7,8-tetrahydroquinolin-6-one

3-Methyl-5,6,7,8-tetrahydroquinolin-6-one

Katalognummer: B14847122
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: FKNDLYUXPWMQSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6,7,8-tetrahydroquinolin-6-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methylcyclohexanone with aniline in the presence of a catalyst such as sulfuric acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5,6,7,8-tetrahydroquinolin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

3-Methyl-5,6,7,8-tetrahydroquinolin-6-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroquinolin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-5,6,7,8-tetrahydroquinolin-6-one is unique due to its specific structure, which combines the tetrahydroquinoline core with a methyl group at the 3-position. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C10H11NO

Molekulargewicht

161.20 g/mol

IUPAC-Name

3-methyl-7,8-dihydro-5H-quinolin-6-one

InChI

InChI=1S/C10H11NO/c1-7-4-8-5-9(12)2-3-10(8)11-6-7/h4,6H,2-3,5H2,1H3

InChI-Schlüssel

FKNDLYUXPWMQSD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(CCC(=O)C2)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.